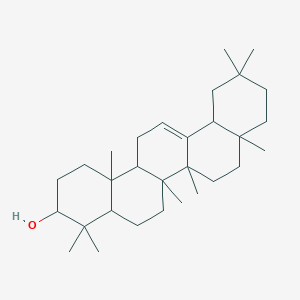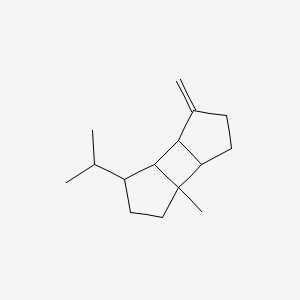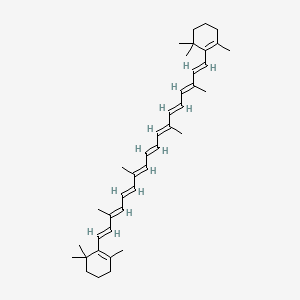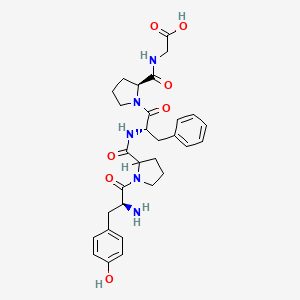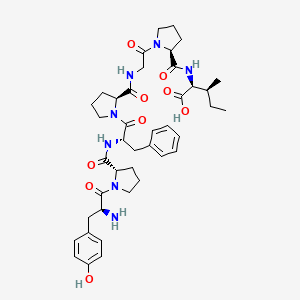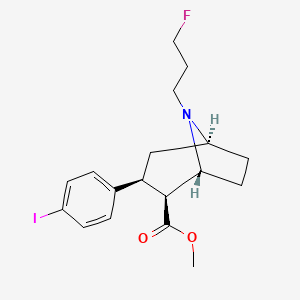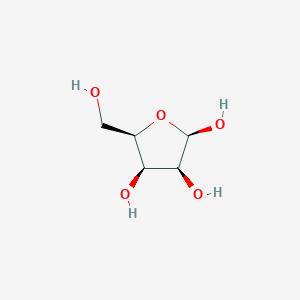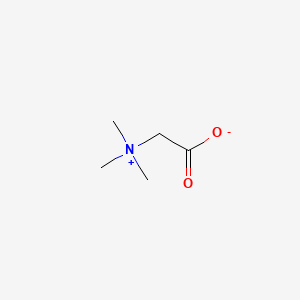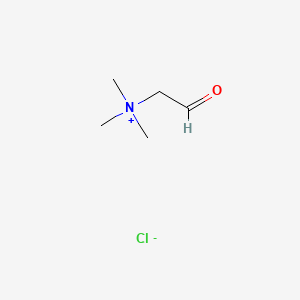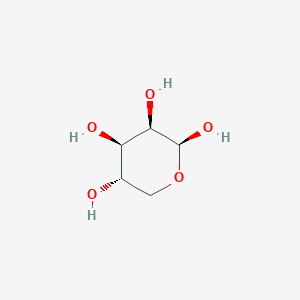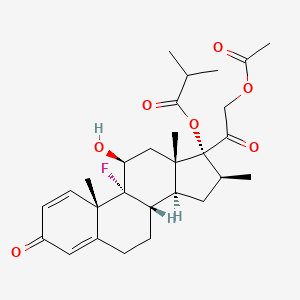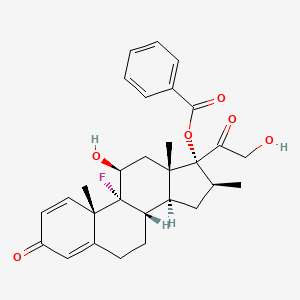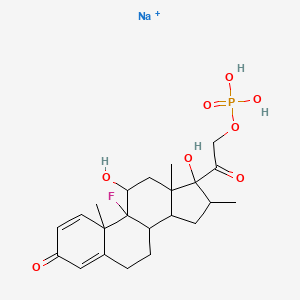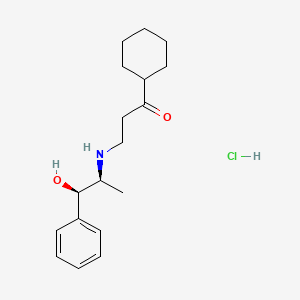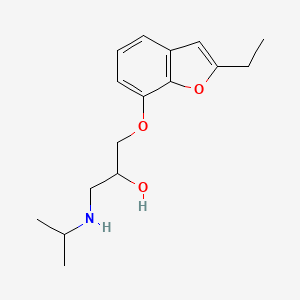
2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BFE-37 is a beta-adrenergic partial agonist.
Applications De Recherche Scientifique
1. Synthesis and Characterization of Complex Compounds
- Palladium-Catalyzed Synthesis : A study by Thirupathi et al. (2014) describes a palladium-catalyzed approach to synthesize 2-benzofuranyl/indolylacetamides, highlighting a cascade process involving oxy/aminopalladation and isocyanide insertion, which could be relevant for the compound (Thirupathi et al., 2014).
2. Radiochemical Synthesis
- Synthesis of Hydrochloride-Naphthalene : Gransden et al. (1983) synthesized an antihypertensive drug similar in structure, demonstrating techniques that could be applicable to the synthesis of 2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)- (Gransden et al., 1983).
3. Solvent Effect Studies
- Solubility and Solvent Effect Research : Zhu et al. (2019) researched the solubility of similar compounds in various solvents, providing insights that could be applicable to understanding the solvent effects on 2-Propanol derivatives (Zhu et al., 2019).
4. Synthesis and Characterization of Oxazolines
- Oxazoline Chemistry : Button and Gossage (2003) reported the synthesis and characterization of chiral and achiral oxazolines, which could inform the synthesis and study of related 2-Propanol derivatives (Button & Gossage, 2003).
5. Catalytic Oxidation Processes
- Selective Oxidation with Heteropolyoxometalates : Liu et al. (2021) explored the catalytic oxidation of alcohols using heteropolyoxometalates, which might be relevant for catalytic processes involving 2-Propanol derivatives (Liu et al., 2021).
6. Structural Analysis of Amino Alcohols
- Hydrogen Bonding and Polymorphism in Amino Alcohols : Podjed and Modec (2022) conducted a structural study on amino alcohols, which could provide insights into the bonding and polymorphic characteristics of similar 2-Propanol compounds (Podjed & Modec, 2022).
7. Stereochemical Separation in Pharmaceutical Compounds
- Stereochemical Separation by Chromatography : Lv et al. (2017) studied the stereoselective separation of β-adrenergic blocking agents, providing methods that could be applied to the separation of stereochemical isomers of 2-Propanol derivatives (Lv et al., 2017).
8. Protective Group Strategies in Organic Synthesis
- Selective Protection and Deprotection of Functional Groups : Ramesh, Bhat, and Chandrasekaran (2005) explored protective strategies for hydroxyl and amino functionalities, which might be applicable to the synthesis and modification of 2-Propanol derivatives (Ramesh, Bhat, & Chandrasekaran, 2005).
Propriétés
Numéro CAS |
107572-73-6 |
|---|---|
Nom du produit |
2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)- |
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
1-[(2-ethyl-1-benzofuran-7-yl)oxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H23NO3/c1-4-14-8-12-6-5-7-15(16(12)20-14)19-10-13(18)9-17-11(2)3/h5-8,11,13,17-18H,4,9-10H2,1-3H3 |
Clé InChI |
ASVJNSPGQFRJAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)C)O |
SMILES canonique |
CCC1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BFE37; BFE 37; BFE-37 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



